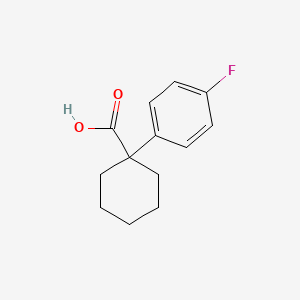

1-(4-Fluorophenyl)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKPSVJXJIFYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352940 | |

| Record name | 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214263-00-0 | |

| Record name | 1-(4-FLUOROPHENYL)CYCLOHEXANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a compound of interest in medicinal chemistry and drug development. The strategic incorporation of a fluorophenyl group onto a cyclohexanecarboxylic acid scaffold presents a unique combination of lipophilicity, metabolic stability, and conformational rigidity, making it an attractive starting point for the design of novel therapeutics. This document delves into its chemical and physical characteristics, proposes a robust synthetic pathway, outlines methods for its analytical characterization, and explores its potential biological activities based on structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Cyclohexyl Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl moiety, in particular, is a common feature in numerous approved drugs. When combined with a cyclohexanecarboxylic acid core, the resulting molecule, this compound, offers a compelling three-dimensional structure. The cyclohexane ring provides a non-planar scaffold that can effectively probe the binding pockets of biological targets, while the carboxylic acid group serves as a versatile handle for further chemical modification and as a potential interacting group with target proteins. This guide will provide a detailed examination of the core properties of this compound, offering insights into its potential for drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. These properties influence its solubility, permeability, and ultimately, its pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1] |

| CAS Number | 214263-00-0 | [1] |

| Molecular Formula | C₁₃H₁₅FO₂ | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 136 °C | [2] |

| LogP (Predicted) | 3.86 | [3] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively reported in peer-reviewed literature, a robust and logical synthetic route can be proposed based on established organic chemistry principles and analogous reactions.[4][5][6]

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a Grignard reaction followed by carboxylation.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Fluorophenylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-fluorobromobenzene in anhydrous THF to initiate the Grignard reaction.

-

Once the reaction has started (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 4-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cyclohexanone

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of cyclohexanone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Aqueous Workup and Dehydration

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to induce dehydration to 1-(4-fluorophenyl)cyclohexene.

Step 4 & 5: Conversion to the Carboxylic Acid

-

The resulting alkene can be converted to the target carboxylic acid via a two-step hydroboration-oxidation to the alcohol followed by a strong oxidation, or more directly through oxidative cleavage of the double bond. A more direct approach would be a strong oxidation of the corresponding alcohol.

-

The tertiary alcohol from step 3 can be oxidized using a strong oxidizing agent like potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid and acetone) to yield the desired carboxylic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the final product as a white to off-white solid. Purity should be assessed by HPLC and confirmed by spectroscopic methods.

Analytical Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While full spectral data is available from commercial suppliers, the expected spectral features are outlined below based on the structure and data from analogous compounds.[1][7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexane protons. The aromatic protons will appear as two doublets of doublets (or two triplets, depending on the coupling constants) in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring, the aromatic carbons (with the carbon attached to fluorine showing a large C-F coupling constant), and the carbonyl carbon of the carboxylic acid, which will be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer.[10] A strong carbonyl (C=O) stretching absorption will be present around 1700-1725 cm⁻¹.[10] Additionally, C-F stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (222.26 g/mol ). Fragmentation patterns will likely involve the loss of the carboxylic acid group and fragmentation of the cyclohexane ring.

High-Performance Liquid Chromatography (HPLC)

A reliable reversed-phase HPLC method can be developed for purity assessment and quantification. Based on methods for similar compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[3][13][14][15]

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 254 nm)

Potential Applications in Drug Discovery

While there is limited publicly available data on the specific biological activity of this compound, its structural motifs are present in compounds with known pharmacological activities. This suggests several promising avenues for investigation.

As a Scaffold for Anticancer Agents

The N-aryl carboxamide scaffold, which can be readily synthesized from this compound, is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including anticancer properties.[16] Derivatives of N-(4-fluorophenyl)carboxamides have been investigated for their potential to modulate pathways such as HIF-1α and DAPK1, which are critical in cancer progression.[16] The unique three-dimensional orientation of the cyclohexyl ring in this compound could lead to novel interactions with target proteins in this therapeutic area.

Caption: Drug discovery workflow utilizing the target compound.

Exploration as a PDE4 Inhibitor

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for chronic obstructive pulmonary disease (COPD). A structurally related compound, 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid, has been identified as a potent PDE4 inhibitor.[17] This suggests that the this compound scaffold could be a valuable starting point for the design of novel PDE4 inhibitors.

Safety and Handling

-

H302: Harmful if swallowed.[18]

-

H315: Causes skin irritation.[18]

-

H319: Causes serious eye irritation.[18]

-

H335: May cause respiratory irritation.[18]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion and Future Directions

This compound is a promising molecular scaffold with significant potential in drug discovery. Its well-defined three-dimensional structure, coupled with the favorable properties imparted by the fluorophenyl group, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a solid foundation of its basic properties and outlines logical pathways for its synthesis, analysis, and potential applications. Further research is warranted to fully elucidate its biological activity and to explore the therapeutic potential of its derivatives.

References

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Available from: [Link]

- Press, N. J., et al. (2014). Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry.

-

National Institute of Standards and Technology. 1,4-Cyclohexanedicarboxylic acid, trans-. In NIST Chemistry WebBook. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

- ChemicalBook. (2025). 1-(4-FLUOROPHENYL)

-

PubChem. 1,4-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272.

-

PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Florentino, I. F., et al. (2024). Preclinical Pharmacokinetic Assessment of a Promising Vasorelaxant, Analgesic, and Anti‐Inflammatory Prototype 5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole (LQFM020) Through Selective Bioanalytical HPLC‐PDA‐Based Method. Clinical Pharmacology in Drug Development.

- Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds (WO2015102893A1).

-

SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available from: [Link]

- U.S. Environmental Protection Agency. (2021). IRIS Toxicological Review of Perfluorohexanoic Acid (PFHxA)

- Australian Government Department of Health. (2015). Cyclohexanecarboxylic acid, 3-methyl-, methyl ester: Public Report.

- Lee, S., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4978.

- Głowacka, I. E., et al. (2022). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)

-

Interchim. HPLC Organic Acid Analysis. Available from: [Link]

-

Amerigo Scientific. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]

-

PubChem. Cyclohexanecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- The Royal Society of Chemistry. (n.d.).

- Firstova, A. A., et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of Organic Chemistry, 94(2), 167-173.

- Fisher Scientific. (2023). Safety Data Sheet: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid.

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.

- HPLC 2025 Abstract Book. (2025).

-

National Institute of Standards and Technology. Cyclohexanecarboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. In NIST Chemistry WebBook. Available from: [Link]

-

National Institute of Standards and Technology. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid - IR Spectrum. In NIST Chemistry WebBook. Available from: [Link]

- SpectraBase. Cyclohexanol, 1-(4-fluorophenyl)-4-hexyl-.

- YouTube. (2022, February 18).

- PrepChem. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.

- Tully, D. C., et al. (2019). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers. Clinical Pharmacology in Drug Development, 9(4), 474-485.

Sources

- 1. This compound, 98(214263-00-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound, 98 - Safety Data Sheet [chemicalbook.com]

- 3. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]

- 4. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 5. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation - Firstova - Russian Journal of General Chemistry [journals.eco-vector.com]

- 6. youtube.com [youtube.com]

- 7. Cyclohexanecarboxylic acid(98-89-5) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum [chemicalbook.com]

- 9. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid [webbook.nist.gov]

- 13. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. interchim.fr [interchim.fr]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid (CAS: 2142263-00-0)

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a fluorinated organic compound of significant interest to the chemical and pharmaceutical research communities. We will explore its fundamental physicochemical properties, outline a robust and rational synthetic protocol, discuss its applications as a versatile building block in medicinal chemistry, and detail critical safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Core Compound Identification and Physicochemical Profile

This compound is a disubstituted cyclohexane derivative featuring a carboxylic acid and a 4-fluorophenyl group attached to the same carbon atom. This unique structure makes it a valuable intermediate in organic synthesis. Its Chemical Abstracts Service (CAS) number is 214263-00-0 .[1]

The core physical and chemical properties of this compound are summarized below for quick reference. These parameters are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 214263-00-0 | [1] |

| Molecular Formula | C₁₃H₁₅FO₂ | [1] |

| Molecular Weight | 222.26 g/mol | [1] |

| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 136 °C | |

| Purity | Typically ≥95% | [1] |

Table 1: Key Physicochemical Properties of this compound.

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a highly effective and logical approach for the preparation of this compound involves a two-step sequence: 1) Formation of a Grignard reagent from 4-bromofluorobenzene, and 2) Nucleophilic addition to cyclohexanone followed by carboxylation.

Causality Behind Experimental Design

The chosen pathway leverages the robust and well-established Grignard reaction.[2] The carbon-magnesium bond in the Grignard reagent creates a potent carbon nucleophile (carbanion) from the 4-fluorophenyl group.[2] This nucleophile readily attacks the electrophilic carbonyl carbon of cyclohexanone.[2][3] The subsequent carboxylation of the resulting tertiary alkoxide intermediate with carbon dioxide (dry ice) is a classic method for installing a carboxylic acid group.

Critical Consideration—Anhydrous Conditions: The Grignard reagent is a powerful base and will be quenched by protic sources, particularly water.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure the reaction's success.[4]

Step-by-Step Synthesis Protocol

Step A: Preparation of 4-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Charging: To the flask, add magnesium turnings (1.1 eq).

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Grignard Formation: In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when a gentle reflux is observed.

-

Reaction Progression: Once initiated, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a steady reflux.[4] After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step B: Synthesis of this compound

-

Nucleophilic Addition: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

-

Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add an excess of crushed dry ice (solid CO₂) in small portions. The mixture will thicken.

-

Quenching and Workup: Allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Acidification & Isolation: Combine the organic layers and wash with brine. Acidify the aqueous layer with 1M HCl to a pH of ~2. A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Role as a scaffold for generating a chemical library.

Safety, Handling, and Spectroscopic Characterization

Hazard Identification and Safe Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. This compound is classified with the following hazards:

| GHS Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Table 2: GHS Hazard Statements.

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors, addressing the H335 hazard.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. This is a primary control for preventing skin (H315) and eye (H319) irritation.

-

Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Profile for Identity Confirmation

Confirmation of the final product's identity and purity is paramount. The following spectroscopic signatures are expected:

-

¹H NMR: The spectrum will show a characteristic broad singlet for the carboxylic acid proton, typically in the highly deshielded region of 10-12 ppm. [5]The aromatic protons of the fluorophenyl group will appear as multiplets in the aromatic region (~7.0-7.5 ppm). The aliphatic protons of the cyclohexane ring will appear as a series of complex multiplets in the upfield region (~1.2-2.5 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed far downfield, typically around 175-185 ppm. Aromatic carbons will appear in the 115-165 ppm range, and the aliphatic cyclohexane carbons will be found in the 20-50 ppm range.

-

Infrared (IR) Spectroscopy: A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500-3300 cm⁻¹. [5]A strong C=O (carbonyl) stretch will be present around 1710 cm⁻¹. [5]

Conclusion

This compound (CAS: 214263-00-0) is a valuable and versatile chemical intermediate. Its well-defined structure, accessible synthesis, and reactive functional groups make it an important tool for chemists, particularly those in the field of drug discovery and development. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely incorporate this compound into their synthetic programs to build novel and complex molecular architectures.

References

-

Study Prep in Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]...

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

-

Li, Z., Dechantsreiter, M., & Dandapani, S. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Retrieved from [Link]

-

PubMed. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones.... Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.

-

PubChem. (n.d.). 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chegg.com. (2023). Solved Using the Grignard reaction, give the name of the | Chegg.com. Retrieved from [Link]

- Google Patents. (n.d.). Novel grignard reagents.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid.

Sources

"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" molecular weight and formula

An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a plausible, detailed protocol for its synthesis. Furthermore, it covers essential analytical techniques for characterization, discusses its role as a valuable building block in the synthesis of pharmacologically active molecules, and outlines critical safety and handling procedures. This guide is intended to serve as a foundational resource for scientists and professionals engaged in synthetic chemistry and the discovery of novel therapeutics.

Core Physicochemical and Structural Data

This compound is a solid, carbocyclic aromatic compound. The presence of the fluorine atom on the phenyl ring imparts unique electronic properties that are highly sought after in medicinal chemistry for modulating metabolic stability and binding affinity.

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1][2] |

| CAS Number | 214263-00-0 | [1][3] |

| Molecular Formula | C₁₃H₁₅FO₂ | [1][3] |

| Molecular Weight | 222.26 g/mol | [1][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 136 °C | [1] |

Chemical Structure: The molecule consists of a cyclohexane ring and a 4-fluorophenyl group attached to the same carbon atom (C1). This quaternary carbon also bears a carboxylic acid group (-COOH).

Synthesis and Purification

While various synthetic routes can be envisioned, a robust and common method for creating such quaternary-substituted cycloalkanes is through a Grignard reaction followed by carboxylation. This approach is favored for its reliability and the ready availability of starting materials.

Proposed Synthetic Workflow: Grignard Carboxylation

The synthesis involves two primary stages:

-

Formation of the Grignard Reagent: 1-Bromo-4-fluorobenzene is reacted with magnesium metal in an anhydrous ether solvent to form 4-fluorophenylmagnesium bromide.

-

Nucleophilic Addition and Carboxylation: The Grignard reagent attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting magnesium alkoxide intermediate is not isolated but is directly carboxylated using solid carbon dioxide (dry ice). An acidic workup then protonates the carboxylate to yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or THF

-

Cyclohexanone

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (e.g., 3M HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation:

-

Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a three-neck flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.

-

Dissolve 1-bromo-4-fluorobenzene in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclohexanone:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve cyclohexanone in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C. The causality here is critical; exothermic addition must be controlled to prevent side reactions.

-

After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Carboxylation and Workup:

-

Crush a significant excess of dry ice in a separate flask.

-

Pour the reaction mixture slowly onto the crushed dry ice with vigorous stirring. The Grignard adduct reacts with CO₂ to form a magnesium carboxylate salt.

-

Allow the excess CO₂ to sublime.

-

Slowly add 3M HCl to the mixture to protonate the carboxylate and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude solid product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a white to off-white solid.[1]

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC. A method analogous to that used for similar compounds, such as 1-(4-chlorophenyl)cyclohexanecarboxylic acid, can be adapted.[4]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like formic acid (for MS compatibility) or phosphoric acid.[4]

-

Detection: UV detection at a wavelength appropriate for the fluorophenyl chromophore (e.g., 254 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (222.26 g/mol ).[1][3] Electrospray ionization (ESI) in negative mode would show a prominent ion at m/z 221.25 [M-H]⁻.

Relevance in Drug Discovery and Medicinal Chemistry

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial structural motif and synthetic intermediate in the development of more complex therapeutic agents.

-

Scaffold for PDE4 Inhibitors: The fluorophenylcyclohexane moiety is a key component of advanced clinical candidates. For example, the compound 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid was developed as a potent Phosphodiesterase 4 (PDE4) inhibitor for treating Chronic Obstructive Pulmonary Disease (COPD).[5][6] The cyclohexane carboxylic acid portion of this molecule plays a critical role in establishing its pharmacokinetic properties.[5][6]

-

Bioisostere and Metabolic Blocker: The fluorine atom acts as a bioisostere of a hydrogen atom but with significantly different electronic properties. It is often introduced to block sites of metabolism (specifically, para-hydroxylation on the phenyl ring), thereby improving the metabolic stability and half-life of a drug candidate.

-

Analog Development: The core structure is a versatile starting point for creating libraries of related compounds. For instance, analogs like 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives have been synthesized and evaluated for antibacterial activity.[7] This demonstrates the utility of the substituted cyclohexane scaffold in exploring different therapeutic areas.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

The signal word associated with these hazards is "Warning".[1][2]

Precautionary Measures and Handling

-

P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[1][2]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[1][2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Storage

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][2]

-

It is recommended to store the compound at room temperature.[1]

References

-

PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

DrugFuture. Cyclohexanecarboxylic Acid. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Cyclohexanecarboxylic acid. [Link]

-

SIELC Technologies. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]

-

PubMed. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). [Link]

-

ACS Publications. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry. [Link]

-

PrepChem.com. Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. [Link]

Sources

- 1. This compound, 98 | 214263-00-0 [amp.chemicalbook.com]

- 2. This compound, 98 - Safety Data Sheet [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]

- 5. Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

"1-(4-Fluorophenyl)cyclohexanecarboxylic acid" physical and chemical properties

An In-Depth Technical Guide to 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid

Introduction

This compound, with CAS Number 214263-00-0, is a synthetic organic compound belonging to the class of aryl-cycloalkanecarboxylic acids.[1][2][3] Its structure, featuring a cyclohexane ring and a fluorophenyl group attached to the same quaternary carbon that bears a carboxylic acid, makes it a valuable building block in medicinal chemistry and material science. The presence of the fluorine atom can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals, offering detailed insights into its molecular characteristics, proposed synthesis, analytical validation, and safe handling protocols. The information is synthesized from available safety data and analogous chemical principles to provide a robust and practical resource.

Molecular Identity and Physicochemical Properties

The unique arrangement of aliphatic, aromatic, and functional groups in this compound dictates its physical and chemical behavior.

Caption: Molecular Structure of this compound.

The core properties of the compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)cyclohexane-1-carboxylic acid | [1][3] |

| CAS Number | 214263-00-0 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅FO₂ | [2][3] |

| Molecular Weight | 222.26 g/mol | [2][3] |

| Melting Point | 136 °C | [1] |

| Boiling Point | 349.7 °C at 760 mmHg | [1] |

| Appearance | Solid (inferred from melting point) | N/A |

Solubility Profile While empirical data is not readily available, the molecular structure allows for a reasoned estimation of its solubility. The molecule contains a large, nonpolar region comprising the cyclohexane and fluorophenyl rings, which suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. The polar carboxylic acid group may impart slight solubility in polar protic solvents like ethanol and methanol. As with most carboxylic acids of its size, it is expected to be poorly soluble in water, although its corresponding carboxylate salt (formed by deprotonation with a base) would be significantly more water-soluble.

Synthesis and Purification

A definitive, published synthesis for this compound is not widely documented. However, a plausible and efficient synthetic route can be designed based on established organometallic reactions. A logical approach involves the carbonation of a Grignard reagent, a cornerstone of C-C bond formation.

Caption: Proposed Grignard synthesis of the target compound.

Experimental Protocol: Synthesis via Grignard Carbonation

This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-1-(4-fluorophenyl)cyclohexane (1.0 eq) in the anhydrous solvent dropwise via an addition funnel. Maintain a gentle reflux through external heating or the reaction's exotherm.

-

Causality: The inert atmosphere and anhydrous conditions are critical, as Grignard reagents react readily with water and oxygen, which would quench the reaction and reduce the yield.

-

-

Carbonation:

-

Cool the resulting Grignard solution in an ice/acetone bath (-78 °C).

-

Introduce carbon dioxide. This can be done by either pouring the Grignard solution over crushed dry ice (solid CO₂) or by bubbling CO₂ gas through the solution. Continue until the exotherm ceases.

-

Causality: The low temperature is necessary to prevent side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.

-

-

Acidic Workup and Isolation:

-

Once the reaction is complete, slowly quench it by adding a cold, dilute aqueous solution of a strong acid, such as 1 M hydrochloric acid (HCl), until the aqueous layer is acidic.

-

Causality: The acid serves two purposes: it protonates the magnesium carboxylate salt to form the desired carboxylic acid and dissolves any unreacted magnesium metal.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, should be determined empirically.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.

-

Spectroscopic and Analytical Characterization

Validation of the compound's identity and purity after synthesis is paramount. The following analytical techniques provide a self-validating system to confirm the structure.

Sources

An In-Depth Technical Guide to the Synthesis, Discovery, and History of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The document delves into the historical context of its discovery, tracing the evolution of its synthetic methodologies. Core sections are dedicated to a detailed, step-by-step examination of the predominant synthetic pathways, including the alkylation of 4-fluorophenylacetonitrile and subsequent nitrile hydrolysis. The causality behind experimental choices, mechanistic underpinnings, and practical considerations are discussed to provide a field-proven perspective. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis and application of this and related compounds.

Introduction and Significance

This compound is a carboxylated derivative of a fluorinated phenylcyclohexane scaffold. The incorporation of a fluorine atom onto the phenyl ring and the presence of the carboxylic acid group on a cyclohexane moiety impart unique physicochemical properties to the molecule. These characteristics have led to its exploration in various fields, notably as a key intermediate in the synthesis of pharmacologically active compounds and advanced materials. The rigidity of the cyclohexane ring, combined with the electronic effects of the fluorine substituent, makes it a valuable building block for creating molecules with specific conformational and electronic profiles.

While the definitive seminal publication detailing the first synthesis of this compound remains to be definitively identified in publicly accessible literature, its structural motif is closely related to a class of compounds, 1-arylcycloalkanecarboxylic acids, that have been investigated for various biological activities. The synthesis of the parent compound, 1-phenylcyclohexanecarboxylic acid, was reported as early as 1952 by Lyle and Lyle, providing a foundational methodology for this class of molecules.[1] The introduction of a fluorine substituent, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity, likely emerged from the systematic exploration of aryl-substituted cycloalkane carboxylic acids in drug discovery programs.

Core Synthetic Strategies

The most prevalent and industrially scalable synthesis of this compound proceeds through a two-step sequence:

-

Cycloalkylation of 4-fluorophenylacetonitrile with a suitable five-carbon dielectrophile.

-

Hydrolysis of the resulting 1-(4-fluorophenyl)cyclohexanecarbonitrile intermediate.

This approach offers a convergent and efficient route to the target molecule, leveraging readily available starting materials.

Synthesis of the Key Intermediate: 1-(4-Fluorophenyl)cyclohexanecarbonitrile

The cornerstone of this synthesis is the formation of the quaternary carbon center on the cyclohexane ring. This is typically achieved via the alkylation of the acidic α-proton of 4-fluorophenylacetonitrile.

Caption: Alkylation of 4-fluorophenylacetonitrile to form the nitrile intermediate.

A significant challenge in the alkylation of arylacetonitriles is the poor solubility of the inorganic base (e.g., NaOH, KOH) in the organic solvent required to dissolve the nitrile and the dihaloalkane. To overcome this, Phase-Transfer Catalysis (PTC) is often employed. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase. This allows for the deprotonation of the 4-fluorophenylacetonitrile to occur in the organic phase, where it can then react with the 1,5-dihalopentane. This technique significantly enhances reaction rates and yields by enabling the reaction to proceed in a homogenous organic phase.

-

Reaction Setup: To a stirred solution of 4-fluorophenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) in a suitable organic solvent (e.g., toluene or chlorobenzene) is added a 50% aqueous solution of sodium hydroxide.

-

Addition of Alkylating Agent: 1,5-Dibromopentane is added dropwise to the vigorously stirred biphasic mixture at a controlled temperature (typically 60-80 °C). The use of 1,5-dibromopentane is common for forming the six-membered ring.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 1-(4-fluorophenyl)cyclohexanecarbonitrile.

| Parameter | Typical Condition | Rationale |

| Solvent | Toluene, Chlorobenzene | Aprotic, water-immiscible, high boiling point for reaction temperature. |

| Base | 50% aq. NaOH or KOH | Strong base for deprotonation; aqueous phase for PTC. |

| Catalyst | Tetrabutylammonium Bromide | Efficiently transfers hydroxide ions to the organic phase. |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction without significant side reactions. |

| Reactant Ratio | Slight excess of 1,5-dibromopentane | Can be used to drive the reaction to completion. |

Hydrolysis of 1-(4-Fluorophenyl)cyclohexanecarbonitrile

The final step in the synthesis is the conversion of the nitrile group to a carboxylic acid. This is a standard transformation in organic chemistry and can be achieved under either acidic or basic conditions.

Caption: Hydrolysis of the nitrile intermediate to the final carboxylic acid.

-

Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid (e.g., H₂SO₄ or HCl), making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

-

Base-Promoted Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This also proceeds through an amide intermediate, which is then hydrolyzed to the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

For industrial-scale production, basic hydrolysis is often preferred as it can be less corrosive to equipment. However, the choice of conditions may depend on the specific substrate and desired purity profile.

Basic Hydrolysis:

-

Reaction Setup: A mixture of 1-(4-fluorophenyl)cyclohexanecarbonitrile and a strong base (e.g., a solution of NaOH or KOH in a high-boiling solvent like ethylene glycol) is heated to reflux.

-

Reaction Monitoring: The reaction is monitored by observing the cessation of ammonia evolution or by analytical techniques (TLC, GC) until the nitrile is fully consumed.

-

Work-up and Isolation: The reaction mixture is cooled and diluted with water. The aqueous solution is washed with a non-polar organic solvent (e.g., hexane or ether) to remove any unreacted starting material or non-polar impurities.

-

Acidification: The aqueous layer is then acidified with a strong mineral acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) can be performed to obtain the pure this compound.

| Parameter | Typical Condition | Rationale |

| Reagent | NaOH or KOH | Strong base for saponification of the nitrile. |

| Solvent | Ethylene glycol, Diethylene glycol | High boiling point allows for elevated reaction temperatures to drive the hydrolysis. |

| Temperature | Reflux (typically >150 °C) | High temperature is required for the complete hydrolysis of the sterically hindered nitrile. |

| Acidification | Concentrated HCl or H₂SO₄ | To protonate the carboxylate salt and precipitate the free carboxylic acid. |

Historical Perspective and the Evolution of Synthesis

The synthesis of 1-arylcycloalkanecarboxylic acids has a rich history rooted in the development of new methods for carbon-carbon bond formation. Early methods often involved Grignard reagents or other organometallic species. The advent of phase-transfer catalysis in the mid-20th century provided a more practical and scalable approach for the alkylation of active methylene compounds like arylacetonitriles.

While the specific discovery of this compound is not prominently documented in early literature, its synthesis is a logical extension of established methodologies applied to fluorinated building blocks. The increasing importance of organofluorine compounds in pharmaceuticals from the mid-20th century onwards undoubtedly spurred the synthesis of numerous fluorinated analogs of known biologically active scaffolds. It is highly probable that this compound was first synthesized and characterized within a pharmaceutical or agrochemical research program, with its initial disclosure likely occurring in the patent literature.

Conclusion

The synthesis of this compound is a well-established process that showcases fundamental principles of organic chemistry, including carbanion chemistry, nucleophilic substitution, and nitrile hydrolysis. The application of phase-transfer catalysis has been instrumental in developing an efficient and scalable route to the key nitrile intermediate. This technical guide has provided a detailed examination of the synthetic pathways, offering insights into the rationale behind experimental choices and a historical context for the development of this class of compounds. As research in medicinal chemistry and materials science continues to evolve, the demand for versatile building blocks like this compound is likely to persist, making a thorough understanding of its synthesis essential for researchers in these fields.

References

-

Lyle, G. G., & Lyle, R. E. (1952). Aromatic Substitution in the Cyclohexane Series. I. The Reaction of 1-Phenyl-1-cyanocyclohexane with Nitrating Agents. Journal of the American Chemical Society, 74(16), 4059–4062. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Property Calculation of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico characterization of 1-(4-Fluorophenyl)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry. As the cost and time associated with experimental drug development continue to rise, the predictive power of computational chemistry has become indispensable.[1] This document outlines a multi-faceted approach, beginning with fundamental structural analysis and extending to advanced quantum mechanical calculations and pharmacokinetic predictions. We will explore the causality behind methodological choices, present validated protocols, and demonstrate how theoretical data can guide and accelerate experimental research. The protocols herein are designed to be robust and self-validating, providing a trusted workflow for scientists aiming to leverage computational tools for molecular property prediction.

Introduction: The Rationale for Computational Scrutiny

This compound (Molecular Formula: C13H15FO2) is a substituted cyclohexanecarboxylic acid.[2] The presence of a fluorophenyl group attached to a flexible cyclohexane ring makes it an intriguing scaffold for drug design. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the carboxylic acid group provides a key interaction point for biological targets.

Before committing to costly synthesis and in-vitro testing, a thorough theoretical evaluation is paramount. Computational methods allow us to predict a wide range of molecular properties, from stable conformations and electronic structure to potential toxicity and bioavailability.[3][4] This in-silico screening process is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with the highest probability of success and identify potential liabilities early in the development pipeline.[5][6]

This guide will employ a bottom-up approach, starting with the molecule's fundamental structure and progressively building a detailed profile of its theoretical properties using a combination of Density Functional Theory (DFT) and cheminformatics tools.

Foundational Analysis: Molecular Structure and Conformational Space

The first step in any theoretical analysis is to establish the correct three-dimensional structure of the molecule. For a flexible molecule like this compound, which contains a cyclohexane ring, identifying the lowest energy conformer is critical, as molecular properties are conformation-dependent.

Protocol 2.1: 3D Structure Generation and Conformational Search

-

Obtain 2D Representation: Start with a reliable 2D representation, such as a SMILES (Simplified Molecular Input Line Entry System) string. For our target molecule, the SMILES string can be sourced from chemical databases.

-

Generate Initial 3D Structure: Use a molecular editor (e.g., Avogadro, ChemDraw) to convert the 2D representation into an initial 3D structure. The cyclohexane ring should be built in its stable "chair" conformation.

-

Perform a Conformer Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This step is crucial to explore the potential orientations of the fluorophenyl and carboxylic acid groups relative to the cyclohexane ring.

-

Causality: Molecular mechanics is computationally inexpensive and well-suited for rapidly exploring the vast conformational landscape of flexible molecules. This initial screening identifies a set of low-energy candidate structures for more accurate, high-level calculations.

-

-

Isolate the Lowest Energy Conformer: From the conformational search results, select the structure with the lowest relative energy. This conformer will serve as the starting point for all subsequent quantum mechanical calculations.

Quantum Mechanical Deep Dive: Electronic Properties via DFT

Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost for studying the electronic structure of molecules.[7] It is the workhorse of modern computational chemistry for predicting geometries, energies, and other electronic properties.[8][9]

Methodology Selection: The B3LYP/6-31G(d) Level of Theory

For a medium-sized organic molecule containing C, H, O, and F, the B3LYP functional combined with the 6-31G(d) basis set is a widely accepted and well-validated choice.[10][11][12]

-

Expertise & Causality:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often corrects for the self-interaction error found in simpler DFT functionals.[13] It has a long track record of providing reliable results for the thermochemistry and geometry of organic molecules.[12]

-

6-31G(d): This is a Pople-style split-valence basis set. The "6-31G" part indicates how the core and valence atomic orbitals are represented. The "(d)" signifies the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are essential for describing the anisotropic nature of chemical bonds and are critical for accurate geometry predictions.[12][13]

-

Protocol 3.1: Geometry Optimization and Frequency Analysis

-

Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem) using the lowest energy conformer from Protocol 2.1.

-

Specify Calculation Type: Define the job as a geometry optimization followed by a frequency calculation (Opt Freq) at the B3LYP/6-31G(d) level of theory.

-

Execution and Validation: Run the calculation. Upon completion, verify two key outputs:

-

Convergence: Ensure the optimization has converged according to the software's criteria.

-

Vibrational Frequencies: Confirm that there are zero imaginary frequencies. An imaginary frequency indicates a saddle point on the potential energy surface, not a true energy minimum. This step is a critical self-validation of the computed structure.[14]

-

-

Extract Data: From the output file, extract the final optimized coordinates and the calculated thermodynamic properties (e.g., electronic energy, enthalpy, Gibbs free energy).

Workflow for Quantum Mechanical Calculations

Caption: Workflow for DFT-based geometry optimization and property analysis.

Calculated Electronic Properties

Once the optimized geometry is confirmed, several key electronic properties can be derived to understand the molecule's reactivity and charge distribution.[4][15]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and susceptibility to electronic excitation.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas rich in electrons, such as the oxygen atoms of the carboxylic acid, which are prone to electrophilic attack. Blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

| Property | Theoretical Value (B3LYP/6-31G(d)) | Significance |

| Electronic Energy | Calculated Value (Hartrees) | The total electronic energy at 0 Kelvin. |

| Gibbs Free Energy | Calculated Value (Hartrees) | Corrected energy at standard conditions, useful for reaction thermodynamics. |

| HOMO Energy | Calculated Value (eV) | Indicates the ability to donate electrons. |

| LUMO Energy | Calculated Value (eV) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Calculated Value (eV) | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | Calculated Value (Debye) | Predicts polarity and solubility characteristics. |

Predicting Drug-Likeness: ADMET Properties

For researchers in drug development, understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical.[3][5] Poor ADMET properties are a major cause of clinical trial failures.[5] Fortunately, numerous computationally inexpensive, yet powerful, web-based tools can predict these properties based on the molecule's structure.[1][16]

Methodology: Cheminformatics Web Servers

Tools like SwissADME provide free access to a suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[17] These platforms use quantitative structure-activity relationship (QSAR) models and rule-based filters derived from large datasets of known drugs.[6][16]

Protocol 4.1: ADMET Property Prediction with SwissADME

-

Access the Web Server: Navigate to the SwissADME homepage.[17]

-

Input the Molecule: Paste the SMILES string of this compound into the input field.

-

Run the Calculation: Initiate the prediction process. The server typically returns results within seconds.[18]

-

Analyze the Output: Systematically review the predicted properties, paying close attention to the following:

-

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (solubility), and Polar Surface Area (PSA).

-

Lipinski's Rule of Five: A key filter for "drug-likeness." It assesses whether the molecule has properties that would likely make it an orally active drug in humans.

-

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

-

Medicinal Chemistry: Alerts for promiscuous binders (PAINS) or other undesirable structural motifs.

-

Workflow for ADMET Prediction

Sources

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, 98 | 214263-00-0 [amp.chemicalbook.com]

- 3. aurlide.fi [aurlide.fi]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 12. reddit.com [reddit.com]

- 13. inpressco.com [inpressco.com]

- 14. esports.bluefield.edu - Computational Chemistry Basics For Hobbyists [esports.bluefield.edu]

- 15. juser.fz-juelich.de [juser.fz-juelich.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 18. SwissADME [swissadme.ch]

The Emerging Potential of 1-(4-Fluorophenyl)cyclohexanecarboxylic Acid: A Technical Guide for Researchers

Foreword: Unlocking a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the utilization of conformationally restricted scaffolds are cornerstones of rational drug design. The molecule 1-(4-Fluorophenyl)cyclohexanecarboxylic acid emerges at the intersection of these principles, presenting a compelling, yet underexplored, scaffold for the development of novel therapeutics. The presence of a 4-fluorophenyl group is a well-established motif for enhancing metabolic stability and target affinity, while the cyclohexanecarboxylic acid core offers a rigid framework that can be precisely functionalized to interact with specific biological targets.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research applications of this compound, grounded in established biochemical principles and supported by actionable experimental protocols.

Physicochemical Properties and Structural Rationale

The unique characteristics of this compound stem from the synergistic interplay of its constituent moieties.

| Property | Value | Source |

| CAS Number | 214263-00-0 | [2] |

| Molecular Formula | C13H15FO2 | [2] |

| Molecular Weight | 222.26 g/mol | [2] |

The 4-fluorophenyl group is particularly noteworthy. The substitution of hydrogen with fluorine, an atom of similar size but high electronegativity, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[3] Furthermore, the fluorine atom can engage in favorable electrostatic and hydrogen-bond interactions within a protein's binding pocket, potentially enhancing binding affinity and selectivity.

The cyclohexanecarboxylic acid scaffold provides a rigid, three-dimensional structure that can be advantageous for several reasons. Unlike flexible aliphatic chains, a cyclic system reduces the entropic penalty upon binding to a target, which can lead to higher affinity. The carboxylic acid group itself is a versatile functional handle for forming ionic interactions, hydrogen bonds, or for further derivatization into esters, amides, and other functional groups to modulate properties like solubility and cell permeability.

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hydrogenation of 4-(4-Fluorophenyl)benzoic Acid

-

Reactor Setup: In a high-pressure reactor, combine 4-(4-fluorophenyl)benzoic acid with a suitable aryl hydrogenation catalyst, such as rhodium or ruthenium on a solid carbon support.[4]

-

Solvent Addition: Add a tertiary cyclic amide solvent, for example, N-methyl-2-pyrrolidone (NMP), to the reactor.[4]

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure ranging from 80 to 2000 psig. Heat the reaction mixture to a temperature between 20°C and 200°C.[4]

-

Monitoring and Work-up: Monitor the reaction for the consumption of hydrogen. Upon completion, cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

Purification: The product, this compound, can be isolated and purified from the solvent using standard techniques such as crystallization or chromatography.

Potential Research Applications: A Multi-faceted Scaffold

The structural features of this compound suggest its potential utility in several therapeutic areas. The following sections outline key research directions, supported by evidence from analogous compounds.

Anti-inflammatory and Immunomodulatory Effects: Targeting Phosphodiesterase 4 (PDE4)

Scientific Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that suppresses inflammatory responses.[5] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the down-regulation of a cascade of inflammatory mediators.[5] Several PDE4 inhibitors are in clinical development for the treatment of chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[6] Notably, the clinical candidate 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid highlights the potential of the fluorophenyl-cyclohexanecarboxylic acid scaffold in targeting PDE4.[7]

Caption: Hypothesized mechanism of PDE4 inhibition.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

A common method to assess PDE4 inhibition is through a fluorescence polarization (FP) assay.[8]

-

Reaction Setup: In a 96-well plate, combine purified recombinant PDE4B1 enzyme with a fluorescently labeled cAMP substrate (e.g., cAMP-FAM) in an appropriate assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final concentration does not exceed 1%) to the wells. Include a positive control (a known PDE4 inhibitor like roflumilast) and a negative control (solvent only).[8]

-

Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.

-

Detection: Add a phosphate-binding agent that binds to the hydrolyzed FAM-AMP product, causing an increase in fluorescence polarization.

-

Data Analysis: Measure the fluorescence polarization using a microplate reader. The degree of inhibition is proportional to the reduction in the FP signal. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PDE4 activity by 50%.

Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay provides a general screen for anti-inflammatory potential by assessing the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[9][10]

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (pH 6.4), and 2 ml of varying concentrations of this compound.[9]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Heat the samples at 70°C for 5 minutes to induce protein denaturation.[9]

-

Measurement: After cooling, measure the absorbance of the solutions at 660 nm. A decrease in absorbance indicates inhibition of protein denaturation.

-

Analysis: Calculate the percentage inhibition of denaturation compared to a control sample without the test compound.

Antimicrobial Applications

Scientific Rationale: The cyclohexanecarboxylic acid scaffold has been explored for its antimicrobial properties. Derivatives of the structurally related trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11][12] The incorporation of a fluorine atom in the phenyl ring, as seen in fluoroquinolone antibiotics, is a well-established strategy to enhance antibacterial potency and cell penetration.[1] This suggests that this compound could serve as a valuable starting point for the development of novel antimicrobial agents.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound [oakwoodchemical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdb.apec.org [pdb.apec.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]